4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrobenzylidene group, a tolyl group, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under basic conditions.
Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group can be introduced through a condensation reaction between a nitrobenzaldehyde and an amine derivative of the triazole.
Attachment of the Tolyl Group: The tolyl group can be introduced through a substitution reaction using a suitable tolyl halide and the triazole derivative.
Formation of the Thiol Group: The thiol group can be introduced through the reaction of the triazole derivative with a thiolating agent, such as thiourea, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones with acidic or basic catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Condensation: Schiff bases.
Scientific Research Applications
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can vary depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in redox reactions, while the triazole ring can interact with metal ions or other biomolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol: Lacks the nitrobenzylidene group.
4-((2-Nitrobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group instead of a tolyl group.
4-((2-Nitrobenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol: Contains a para-tolyl group instead of a meta-tolyl group.
Uniqueness
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its nitrobenzylidene, tolyl, and thiol groups, which confer distinct chemical and biological properties
Properties
CAS No. |
478255-60-6 |
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Molecular Formula |
C16H13N5O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O2S/c1-11-5-4-7-12(9-11)15-18-19-16(24)20(15)17-10-13-6-2-3-8-14(13)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+ |
InChI Key |
VOYOBXQKUHGDDU-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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